5'-O-Benzoyl-2'-deoxy-5-iodouridine
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Overview
Description
5’-O-Benzoyl-2’-deoxy-5-iodouridine is a synthetic nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside This compound is characterized by the presence of a benzoyl group at the 5’-position and an iodine atom at the 5-position of the uridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Benzoyl-2’-deoxy-5-iodouridine typically involves the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of 2’-deoxyuridine are protected using benzoyl chloride in the presence of a base such as pyridine to form 5’-O-benzoyl-2’-deoxyuridine.
Iodination: The protected nucleoside is then subjected to iodination using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for 5’-O-Benzoyl-2’-deoxy-5-iodouridine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-O-Benzoyl-2’-deoxy-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are the corresponding substituted nucleosides, where the iodine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
5’-O-Benzoyl-2’-deoxy-5-iodouridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies involving DNA replication and repair mechanisms. It serves as a tool to investigate the incorporation of modified nucleosides into DNA.
Medicine: Research is ongoing to explore its potential as an antiviral agent, particularly against herpes simplex virus and other DNA viruses.
Industry: It is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5’-O-Benzoyl-2’-deoxy-5-iodouridine involves its incorporation into DNA in place of thymidine. This substitution can disrupt normal DNA replication and repair processes, leading to the inhibition of viral replication. The compound targets viral DNA polymerases and thymidylate phosphorylase, preventing the proper functioning of these enzymes and ultimately inhibiting viral DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: A closely related compound with similar antiviral properties.
5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog used in research and clinical applications.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
5’-O-Benzoyl-2’-deoxy-5-iodouridine is unique due to the presence of both a benzoyl group and an iodine atom, which confer distinct chemical and biological properties. The benzoyl group enhances the compound’s stability and lipophilicity, while the iodine atom allows for specific substitution reactions and potential radiolabeling applications.
Properties
CAS No. |
84043-31-2 |
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Molecular Formula |
C16H15IN2O6 |
Molecular Weight |
458.20 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H15IN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(20)12(25-13)8-24-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1 |
InChI Key |
WRNHWZMNGHEQNG-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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